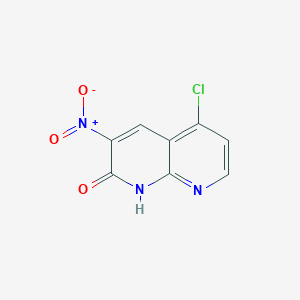
5-chloro-3-nitro-1,8-naphthyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-3-nitro-1,8-naphthyridin-2(1H)-one is a heterocyclic compound that belongs to the naphthyridine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-3-nitro-1,8-naphthyridin-2(1H)-one typically involves the nitration of 5-chloro-1,8-naphthyridin-2(1H)-one. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale nitration reactions followed by purification processes such as recrystallization or chromatography to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form various derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols.
Major Products
Amino derivatives: Formed by the reduction of the nitro group.
Substituted derivatives: Formed by nucleophilic substitution of the chlorine atom.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 5-chloro-3-nitro-1,8-naphthyridin-2(1H)-one depends on its specific biological target. For example, if it exhibits antimicrobial activity, it might inhibit bacterial enzymes or disrupt cell membranes. The exact molecular targets and pathways would need to be elucidated through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
5-chloro-1,8-naphthyridin-2(1H)-one: Lacks the nitro group, which may result in different biological activities.
3-nitro-1,8-naphthyridin-2(1H)-one: Lacks the chlorine atom, which may affect its reactivity and biological properties.
Uniqueness
5-chloro-3-nitro-1,8-naphthyridin-2(1H)-one is unique due to the presence of both the chlorine and nitro groups, which can influence its chemical reactivity and biological activity. These functional groups can be modified to create a variety of derivatives with potentially useful properties.
Propiedades
Fórmula molecular |
C8H4ClN3O3 |
|---|---|
Peso molecular |
225.59 g/mol |
Nombre IUPAC |
5-chloro-3-nitro-1H-1,8-naphthyridin-2-one |
InChI |
InChI=1S/C8H4ClN3O3/c9-5-1-2-10-7-4(5)3-6(12(14)15)8(13)11-7/h1-3H,(H,10,11,13) |
Clave InChI |
DDMQQZDWXUYWEQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C2C(=C1Cl)C=C(C(=O)N2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


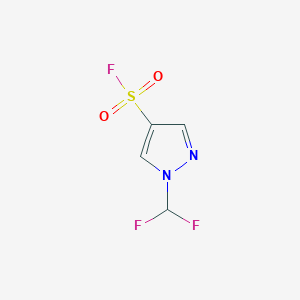
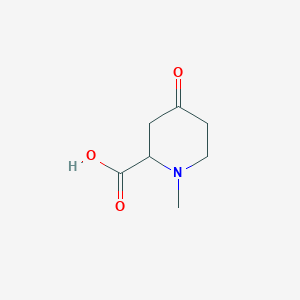

![Ethyl 2,5-diamino-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B12967384.png)

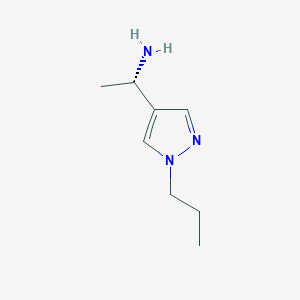
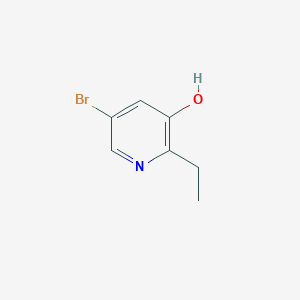
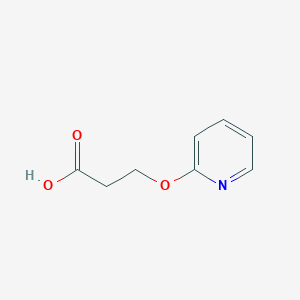
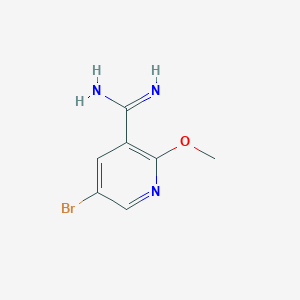


![Pyrrolo[1,2-a]quinoxaline-8-carboxylic acid](/img/structure/B12967445.png)

![lambda-Tris[(1S,2S)-1,2-diphenyl-1,2-ethanediamine]cobalt(III) chloride tetrakis[3,5-bis(trifluoromethyl)phenyl]borate](/img/structure/B12967455.png)
